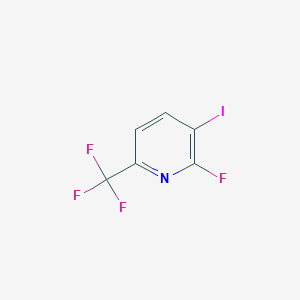

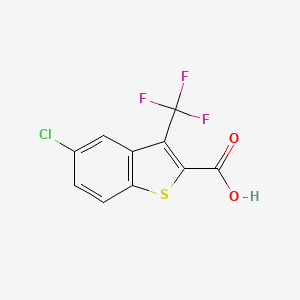

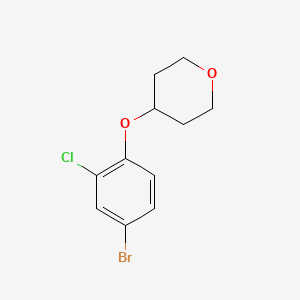

![molecular formula C11H14N4S B1397279 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine CAS No. 1346942-01-5](/img/structure/B1397279.png)

1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine

説明

Synthesis Analysis

The synthesis of piperazines, a class of compounds to which “1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine” belongs, has been the subject of extensive research . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .科学的研究の応用

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids, incorporating a piperazine linker, have been synthesized and shown to possess potent antibacterial and biofilm inhibition activities. These compounds demonstrated significant efficacy against various bacterial strains, including E. coli, S. aureus, S. mutans, MRSA, and VRE. The compound 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine was highlighted for its superior biofilm inhibition capabilities compared to Ciprofloxacin, along with remarkable inhibitory activities against the MurB enzyme (Mekky, Sanad, 2020).

Anticancer Activity

Polyfunctional substituted 1,3-thiazoles with a piperazine substituent have exhibited notable anticancer activity across various cancer cell lines, demonstrating the potential of piperazine-based compounds in cancer research and therapy (Turov, 2020).

Antimicrobial Evaluation

Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against bacterial and fungal strains, suggesting their potential use in developing new antimicrobials (Patil et al., 2021).

Acetylcholinesterase Inhibition

A study focused on the synthesis of piperazine-based bis(thieno[2,3-b]pyridine) and bis(pyrazolo[3,4-b]pyridine) hybrids linked to benzofuran units, exploring their potential as acetylcholinesterase inhibitors. This research underscores the versatility of piperazine compounds in addressing neurological conditions through enzyme inhibition (Ahmed, Mekky, Sanad, 2022).

Molecular Structure and Interaction Studies

Investigations into the molecular structures of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have provided insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for understanding the fundamental properties of piperazine-based compounds and their interactions at the molecular level (Shawish et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, Ethyl 3-(2-thienyl)piperazine-1-carboxylate, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-2-10(16-7-1)9-8-11(14-13-9)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTMZFOCYNGNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

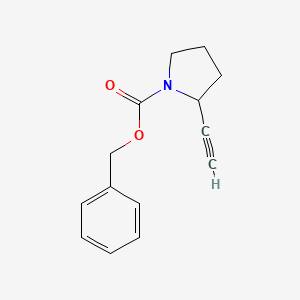

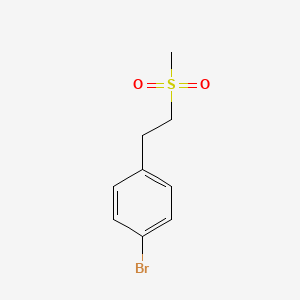

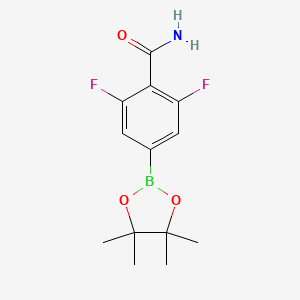

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)

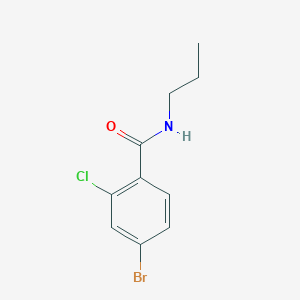

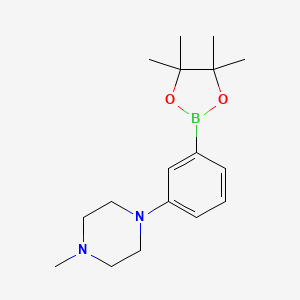

![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)